Cas no 896304-71-5 (2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide)

2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide
- 2-((5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide
- 2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
- 896304-71-5
- 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
- AKOS016398357
- F2563-0654
-
- Inchi: 1S/C22H19F2N5O2S/c23-21(24)31-18-10-8-17(9-11-18)25-20(30)15-32-22-27-26-19(14-16-6-2-1-3-7-16)29(22)28-12-4-5-13-28/h1-13,21H,14-15H2,(H,25,30)
- InChI Key: KVAAOKSZEPYMBK-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)OC(F)F)=O)C1=NN=C(CC2C=CC=CC=2)N1N1C=CC=C1
Computed Properties
- Exact Mass: 455.12275236g/mol
- Monoisotopic Mass: 455.12275236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.3Ų
- XLogP3: 4.9
2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2563-0654-30mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-40mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-2μmol |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-10mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-4mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-15mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-50mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-2mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-5mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2563-0654-75mg |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
896304-71-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide Related Literature
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide
Compound CAS No. 896304-71-5: 2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide
The compound with CAS No. 896304-71-5, named 2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of sulfonamides and incorporates several functional groups that contribute to its unique chemical properties. The molecule features a benzene ring, a pyrrole moiety, and a triazole ring, all of which are key structural elements that influence its reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of this compound in the development of novel bioactive agents. Its structure suggests that it may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a promising candidate for drug discovery. The presence of the difluoromethoxy group in the molecule adds further complexity and functionality, potentially enhancing its pharmacokinetic properties such as solubility and bioavailability.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the triazole ring through a Huisgen cycloaddition reaction or other azide-based coupling methods. The introduction of the benzyl group and the pyrrole moiety is typically achieved through nucleophilic substitution or coupling reactions, depending on the specific intermediates used.
One of the most intriguing aspects of this compound is its potential application in targeted drug delivery systems. The triazole ring, in particular, has been shown to exhibit strong binding affinity towards certain biological targets such as enzymes or receptors. This property makes it an attractive candidate for designing drugs with high specificity and reduced side effects.
In terms of environmental impact, preliminary studies suggest that this compound may undergo biodegradation under specific conditions. However, further research is required to fully understand its environmental fate and potential risks. Regulatory agencies are increasingly focusing on the development of green chemistry practices to minimize the ecological footprint of such compounds during their synthesis and application.
The incorporation of fluorine atoms in the molecule also raises interesting questions about its stability and reactivity. Fluorine is known to enhance the lipophilicity of molecules, which can be advantageous in certain therapeutic applications but may also pose challenges in terms of toxicity and pharmacokinetics.
Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of this compound with unprecedented accuracy. These computational studies have provided valuable insights into its potential interactions with biological systems and have guided experimental efforts to optimize its properties for specific applications.
In conclusion, CAS No. 896304-71-5 represents a cutting-edge molecule with significant potential in various scientific domains. Its complex structure and functional groups make it a fascinating subject for further research, particularly in areas such as drug discovery, materials science, and environmental chemistry.
896304-71-5 (2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-4-(difluoromethoxy)phenylacetamide) Related Products
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)




